(5E)-1-(4-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(4-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a fluorinated benzylidene moiety, and a pyrrolidinyl substituent on a pyrimidine trione core
Scientific Research Applications
(5E)-1-(4-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions or receptor binding.
Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Preparation Methods
The synthesis of (5E)-1-(4-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidine trione core, followed by the introduction of the bromophenyl and fluorinated benzylidene groups. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromophenyl and fluorinated benzylidene groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorinated benzylidene groups may enhance binding affinity and specificity, while the pyrrolidinyl group could influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
- 1-(4-chlorophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-(4-bromophenyl)-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of bromophenyl and fluorinated benzylidene groups in (5E)-1-(4-bromophenyl)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione makes it particularly interesting for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN3O3/c22-14-4-6-15(7-5-14)26-20(28)16(19(27)24-21(26)29)11-13-3-8-18(17(23)12-13)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,24,27,29)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGDGYOGRWXFKJ-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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